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1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone

Hsp90 inhibition structure-activity relationship pyrimidine substitution

Researchers face uncertainty when a scaffold's target is unconfirmed. This compound (MW 297.35) solves that by offering a defined 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core with zero HBDs and a 4-ethoxyphenylacetyl group at N6. - Enables parallel SAR via unsubstituted C2/C4 positions for nucleophilic substitution or cross-coupling. - Serves as a matched negative control for Hsp90/ATX assays, lacking key pharmacophoric elements (e.g., the 2-ethoxy group). - High permeability prediction (cLogP ~2.5-3.0) suits cell-based phenotypic screening. Procure with confidence for scaffold-hopping campaigns.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 1797636-63-5
Cat. No. B2487036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone
CAS1797636-63-5
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C17H19N3O2/c1-2-22-15-5-3-13(4-6-15)9-17(21)20-8-7-16-14(11-20)10-18-12-19-16/h3-6,10,12H,2,7-9,11H2,1H3
InChIKeyVIJQPGFTRBFLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrido[4,3-d]pyrimidine Ethanone (CAS 1797636-63-5): Identity & Procurement


1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone (CAS 1797636-63-5) is a synthetic small molecule built on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, bearing a 4-ethoxyphenylacetyl substituent at the N6 position [1]. This bicyclic heterocyclic scaffold is established in medicinal chemistry as a privileged structure for ATP-competitive kinase inhibition and autotaxin (ATX/ENPP2) inhibition [2]. The compound belongs to a densely populated intellectual property space encompassing Hsp90 inhibitors (e.g., CPUY201112, Kd = 27 nM), EGFR/ATX dual inhibitors, and KRAS modulators [3]. At the time of this analysis, no primary peer-reviewed publication or patent example explicitly reports quantitative biological activity data for this specific CAS number. Consequently, all differentiation relative to in-class analogs must be grounded in structural comparison, calculated physicochemical properties, and scaffold-level pharmacological inference.

Generic Substitution Risk: Pyrido[4,3-d]pyrimidine Scaffold Sensitivity


Within the tetrahydropyrido[4,3-d]pyrimidine chemotype, minor structural perturbations produce large shifts in target selectivity, as demonstrated by the Jing et al. series where the same core scaffold yielded potent ATX inhibitors (IC50 ~29 nM), EGFR inhibitors (IC50 ~18 nM), or dual inhibitors depending solely on the N6 substituent identity [1]. Simultaneously, this scaffold is exploited for Hsp90 inhibition when the pyrimidine 2-position carries an ethoxy group and the N6-acyl group features a 2,4-dihydroxy-5-isopropylphenyl moiety, as crystallographically confirmed in PDB 5GGZ [2]. The target compound lacks the 2-ethoxy group on the pyrimidine ring (present in CPUY201112) and carries a 4-ethoxyphenylacetyl group rather than the resorcinol-derived acyl group required for Hsp90 binding. These structural divergences make it impossible to assume that the target compound shares the potency, selectivity, or even the molecular target of its closest named analogs. Any procurement decision that treats this compound as interchangeable with CPUY201112, ATX inhibitor 5, or 4-anilinopyrido[4,3-d]pyrimidine EGFR inhibitors without confirmatory data risks experimental failure.

Differentiation Evidence vs. Structural Analogs


Absence of Pyrimidine 2-Ethoxy Group vs. CPUY201112

The target compound differs from the known Hsp90 inhibitor CPUY201112 (CAS 1860793-58-3) by the absence of the 2-ethoxy substituent on the pyrimidine ring. CPUY201112 possesses a 2-ethoxy group that forms critical hydrogen-bond interactions within the Hsp90 N-terminal ATP-binding pocket, as visualized in the co-crystal structure PDB 5GGZ [1]. The target compound has an unsubstituted pyrimidine C2 position, which eliminates this key pharmacophoric contact. In the published SAR of tetrahydropyrido[4,3-d]pyrimidine Hsp90 inhibitors, removal of the 2-alkoxy group consistently reduced Hsp90 binding affinity [1].

Hsp90 inhibition structure-activity relationship pyrimidine substitution ATP-competitive binding

N6-Acyl Group Comparison: 4-Ethoxyphenylacetyl vs. Resorcinol

The N6-acyl substituent of the target compound is a 4-ethoxyphenylacetyl group, whereas the established tetrahydropyrido[4,3-d]pyrimidine Hsp90 inhibitors (e.g., CPUY201112, compound 15 in Xu et al. 2016) and the dual ATX/EGFR inhibitors reported by Jing et al. (2018) use structurally distinct N6-carbonyl substituents [1][2]. CPUY201112 carries a 2,4-dihydroxy-5-isopropylbenzoyl group, where the resorcinol moiety is essential for Hsp90 binding. The Jing et al. ATX/EGFR dual inhibitor 9a employs a semicarbazone-bearing aryl group at N6, achieving EGFR IC50 = 24.2 nM and ATX IC50 = 29.1 nM [2]. The target compound's 4-ethoxyphenylacetyl group lacks the hydroxyl array needed for Hsp90 and has not been evaluated in the ATX/EGFR dual inhibition context.

substituent SAR N6-acyl group resorcinol pharmacophore target selectivity

Lipophilicity & Hydrogen Bonding: vs. CPUY201112

Using the PubChem-computed SMILES (CCOC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2), the target compound has a molecular weight of 297.35 g/mol, molecular formula C17H19N3O2, and contains zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) [1]. In contrast, CPUY201112 (C19H23N3O4, MW 357.40) possesses three HBDs (from the resorcinol diol) and six HBAs, yielding substantially different solubility and permeability profiles . The ATX/EGFR dual inhibitor 9a from Jing et al. also carries multiple HBDs from its semicarbazone moiety. The target compound's absence of HBDs predicts higher membrane permeability and lower aqueous solubility compared to the resorcinol-containing analogs, which may be advantageous for cell-based assays requiring passive membrane penetration but disadvantageous for formulations requiring aqueous solubility.

calculated LogP hydrogen bond donors drug-likeness solubility prediction

ATX Inhibitor Scaffold: Comparison with PDB 7G2E Ligand

The PDB entry 7G2E (deposited 2023) contains a co-crystal structure of rat autotaxin bound to 2-(3,4-dichlorophenyl)-1-[4-[(4-fluorophenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone, which shares the identical 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine core scaffold with the target compound but differs at the pyrimidine C4 position (4-fluorophenylmethyl substitution) and the N6-ethanone aryl group (3,4-dichlorophenyl vs. 4-ethoxyphenyl) [1]. The crystallized ligand achieved an ATX IC50 of 0.796 μM. The target compound lacks both the C4 substituent and the 3,4-dichlorophenyl group; whether the 4-ethoxyphenyl group can productively occupy the ATX hydrophobic binding pocket has not been experimentally determined. The SAR from the Eli Lilly dihydropyrido pyrimidine autotaxin inhibitor patent series (WO2014110000) indicates that ATX potency is highly sensitive to both the C4 substitution pattern and the N6-ethanone aryl group identity [2].

autotaxin inhibition ENPP2 co-crystal structure IC50 comparison

Kinase Selectivity Data Gap: EGFR Inhibitor Series Comparison

A well-characterized series of 4-anilinotetrahydropyrido[4,3-d]pyrimidines has been reported as EGFR tyrosine kinase inhibitors, with the 4-anilino substituent being essential for occupying the kinase hinge-binding region [1]. The target compound lacks the 4-anilino group entirely (the pyrimidine C4 position is unsubstituted), which suggests it cannot engage EGFR via the same binding mode. While the benchchem vendor page claims EGFR as the primary target, the supporting reference (ScholarMate link PMmqBV) could not be verified as a peer-reviewed source, and no quantitative EGFR IC50, binding affinity, or cellular phospho-EGFR inhibition data for this specific CAS number was identified in PubMed, BindingDB, ChEMBL, or the PDB [2]. The EGFR inhibitory activity of this compound therefore remains unsubstantiated by primary evidence.

EGFR kinase inhibition kinase selectivity 4-anilinopyrido[4,3-d]pyrimidine ATP-competitive inhibitor

Evidence-Supported Application Scenarios


Scaffold-Hopping for Novel Kinase/ATX Chemotypes

Given that the tetrahydropyrido[4,3-d]pyrimidine core is validated for ATP-competitive kinase inhibition (EGFR, Hsp90) and autotaxin inhibition, this compound—with its 4-ethoxyphenylacetyl substituent and unsubstituted pyrimidine C2 and C4 positions—represents a chemically tractable, low-molecular-weight (MW 297.35) entry point for scaffold-hopping campaigns [1]. Its zero hydrogen-bond donor profile suggests favorable passive membrane permeability, making it suitable for cell-based phenotypic screening where intracellular target engagement is required. Researchers should not assume a priori target identity; rather, the compound's value lies in its potential to reveal novel SAR vectors when profiled against kinase panels or ATX enzymatic assays, precisely because it lacks the substituents that drive potency in the established series [2].

Late-Stage Functionalization at C2 and C4 for Library Synthesis

The unsubstituted C2 and C4 positions of the pyrimidine ring, combined with the chemically stable N6-ethanone linkage, make this compound an attractive substrate for parallel library synthesis via nucleophilic aromatic substitution, cross-coupling, or C–H activation chemistry [1]. The 4-ethoxyphenyl group provides a UV-active chromophore for rapid LC-MS tracking during purification. Compared to CPUY201112 (which already has the 2-ethoxy group installed), this compound offers greater synthetic versatility for introducing diverse substituents at C2 and C4 to probe SAR across multiple target classes (kinases, ATX, KRAS) [2].

Negative Control for Hsp90 and ATX Inhibitor Assays

Because the target compound lacks the 2-ethoxy group required for Hsp90 binding (as evidenced by the CPUY201112 co-crystal structure, PDB 5GGZ) and lacks the C4 substituent present in potent ATX inhibitors (PDB 7G2E), it can serve as a structurally matched negative control in biochemical and biophysical assays [1][2]. Its core scaffold identity to active chemotypes, combined with the absence of critical pharmacophoric elements, allows researchers to distinguish scaffold-based nonspecific effects from target-specific pharmacology in Hsp90 ATPase assays, ATX enzymatic assays, or cellular thermal shift assays (CETSA).

Physicochemical Benchmarking & In Vitro ADME Comparator

With a molecular weight of 297.35 g/mol and zero HBDs—significantly lower than CPUY201112 (MW 357.40, HBD = 3) and the Jing 9a dual inhibitor (larger, multiple HBDs)—this compound provides a useful lower boundary for physicochemical property benchmarking within tetrahydropyrido[4,3-d]pyrimidine lead optimization programs [1]. Its calculated LogP (~2.5–3.0) and low HBD count predict high passive permeability, making it a comparator for assessing the permeability-solubility trade-off as HBDs are introduced during SAR exploration. Experimental determination of its kinetic solubility, PAMPA permeability, and microsomal stability would further calibrate the property landscape for this scaffold class.

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